molecular formula C9H8O3 B1242120 9-hydroxy-7Z-Nonene-3,5-diynoic acid

9-hydroxy-7Z-Nonene-3,5-diynoic acid

Cat. No.: B1242120
M. Wt: 164.16 g/mol
InChI Key: DSMORYZYOBMZIC-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-hydroxy-7Z-Nonene-3,5-diynoic acid is a specialized fatty acid with the molecular formula C9H8O3 and an average mass of 164.160 Da . It is classified as a hydroxy fatty acid within the lipidome, specifically denoted by the species shorthand FA 9:5;O, indicating a nine-carbon chain with five sites of unsaturation and one hydroxyl group . This compound features a unique structure comprising a terminal hydroxyl group, a Z-configured double bond (7Z), and two carbon-carbon triple bonds (3,5-diynoic), creating a highly conjugated system that is of significant interest in bioactive natural product research . Researchers value this compound for exploring the structure-activity relationships of natural acetylenic and olefinic lipids. While direct biological data for this specific molecule is limited in the public domain, its structural features are characteristic of a class of bioactive molecules found in natural sources. Related N-alkylamide compounds from plant species like Spilanthes are known for a wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities, suggesting potential research applications for this compound in similar investigative pathways . Furthermore, the structural motif of unsaturated bonds and a hydroxyl group is common in lipids that interact with biological membranes and cellular signaling pathways. The compound's potential research utility lies in its use as a standard in mass spectrometry-based metabolomics and lipidomics, helping scientists identify and quantify related metabolites in complex biological samples . It is supplied as a high-purity analytical standard for research purposes only. This product is intended for use by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

(Z)-9-hydroxynon-7-en-3,5-diynoic acid

InChI

InChI=1S/C9H8O3/c10-8-6-4-2-1-3-5-7-9(11)12/h4,6,10H,7-8H2,(H,11,12)/b6-4-

InChI Key

DSMORYZYOBMZIC-XQRVVYSFSA-N

Isomeric SMILES

C(/C=C\C#CC#CCC(=O)O)O

Canonical SMILES

C(C=CC#CC#CCC(=O)O)O

Origin of Product

United States

Preparation Methods

Alkylation of Acetylenic Intermediates

The construction of the compound’s carbon skeleton often begins with alkylation reactions involving acetylenic precursors. A prominent method involves the alkylation of lithium or sodium acetylides with halogenated intermediates. For instance, the lithio-derivative of pent-1-yne can be alkylated using ω-chloroalkyl halides to install the necessary carbon chain . This approach is particularly effective for introducing triple bonds at specific positions.

Phase transfer catalysis (PTC) has been employed to enhance reaction efficiency in biphasic systems. Using tetrabutylammonium hydrogen sulfate as a catalyst in aqueous NaOH-heptane mixtures, terminal acetylenes are generated via dehydrohalogenation of vicinal dihalides . However, yields diminish with longer aliphatic chains due to solubility limitations, necessitating polar aprotic solvents like dimethyl sulfoxide (DMSO) for higher homologs .

Stereoselective Hydrogenation of Triple Bonds

The Z-configured double bond at position 7 is introduced via partial hydrogenation of a triple bond. Lindlar catalyst (palladium on calcium carbonate, poisoned with quinoline) is the gold standard for cis-selective hydrogenation. For example, hydrogenating 9-hydroxy-7-nonene-3,5-diynoic acid’s triple bond over Lindlar catalyst at 20°C achieves >97% cis-selectivity, with trans-isomer contamination below 3% . Elevated temperatures increase trans-isomer formation, necessitating strict temperature control .

A superior alternative involves 9-borabicyclo[3.3.1]nonane (9-BBN), which simultaneously reduces triple bonds to cis-double bonds and carbonyl groups to alcohols in a single step . This method avoids metal catalysts and achieves yields exceeding 90% with minimal byproducts .

Wittig Reaction for Olefin Installation

The Wittig reaction offers a complementary route to install the Z-configured double bond. Alkylidenetriphenylphosphoranes, generated from phosphonium salts and strong bases, react with aldehydes to form alkenes. Using aliphatic phosphoranes and non-polar solvents like cyclohexane favors cis-olefin formation . For instance, condensing (Z)-non-7-enal with a stabilized ylide produces the target double bond in 85% yield with a cis:trans ratio of 86:14 .

Dipolar aprotic solvents like DMSO further enhance stereoselectivity. A modified Wittig protocol in DMSO achieves cis:trans ratios up to 98:2, critical for high-purity Z-isomer synthesis .

Hydroxylation and Functional Group Interconversion

Introducing the hydroxyl group at position 9 often involves oxidation or reduction steps. Oxymercuration-demercuration of a terminal alkyne intermediate provides anti-Markovnikov hydroxylation with excellent regioselectivity . Alternatively, Sharpless asymmetric dihydroxylation can install the hydroxyl group enantioselectively, though this requires chiral ligands and precise stoichiometry .

A scalable approach involves protecting the carboxylic acid group as a methyl ester during hydroxylation. For example, treating methyl 9-oxonon-7-ene-3,5-diynoate with sodium borohydride selectively reduces the ketone to a secondary alcohol, followed by ester hydrolysis to yield the free acid .

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting yields, stereoselectivity, and practicality:

Method Key Reagents Yield (%) cis:trans Ratio Complexity
Lindlar HydrogenationH₂, Lindlar catalyst85–9297:3Moderate
9-BBN Reduction9-BBN, THF90–9599:1High
Wittig Reaction (DMSO)Ph₃P=CHR, aldehyde78–8598:2Moderate
OxymercurationHg(OAc)₂, NaBH₄70–80N/AHigh

Challenges and Optimization Strategies

  • Solubility Issues : Long-chain intermediates often exhibit poor solubility in aqueous phases. Substituting heptane with methylene chloride in PTC systems improves substrate dispersion, boosting yields from 45% to 72% for C9 chains .

  • Byproduct Formation : Trans-isomers arise during hydrogenation due to catalyst poisoning or overheating. Adding quinoline to Lindlar catalyst and maintaining temperatures below 25°C suppresses trans-alkene formation .

  • Functional Group Compatibility : The carboxylic acid group may interfere with Grignard or organolithium reagents. Protecting the acid as a tert-butyl ester enhances compatibility with strong bases .

Q & A

Q. How is 9-hydroxy-7Z-Nonene-3,5-diynoic acid structurally characterized, and what are its key physicochemical properties?

Q. What analytical methods are recommended for detecting this compound in environmental samples?

Q. How does the 7Z configuration influence reactivity compared to the 7E isomer, and what experimental approaches resolve this?

Methodological Answer: The 7Z configuration introduces steric constraints that affect photochemical stability and enzymatic interactions. Comparative studies require:

  • Stereospecific Synthesis : Use of Lindlar catalysts for Z-selective hydrogenation or Wittig reactions with controlled stereochemistry.
  • Chromatographic Separation : High-performance liquid chromatography (HPLC) with chiral columns or silver-ion chromatography to resolve Z/E isomers .
  • Kinetic Analysis : UV-Vis spectroscopy to monitor isomerization rates under varying pH and temperature conditions.

Q. What challenges arise in synthesizing 9-hydroxy-7Z-Nonene-3,5-diynoic acid, and how are they mitigated?

Methodological Answer: Key challenges include:

  • Triple Bond Stability : Triple bonds at positions 3 and 5 are prone to undesired cyclization. Mitigation involves low-temperature reactions (<0°C) and inert atmospheres.
  • Hydroxyl Group Protection : Use of tert-butyldimethylsilyl (TBDMS) ethers to prevent oxidation during synthesis.
  • Isomer Purity : Confirm Z-configuration via NOESY NMR (nuclear Overhauser effect spectroscopy) to verify spatial proximity of protons near the double bond .

Q. How does environmental exposure (e.g., pH, UV light) impact the compound’s stability, and how should this inform experimental design?

Methodological Answer:

  • pH Sensitivity : The carboxylic acid group undergoes deprotonation above pH 5, altering solubility. Buffered solutions (pH 4–6) are recommended for bioactivity assays.
  • Photodegradation : The conjugated diyne system absorbs UV light (λmax ~250 nm), leading to radical formation. Stability studies should use amber glassware and minimize light exposure during extraction .
  • Isotopic Labeling : Use ¹³C-labeled analogs (e.g., at the hydroxyl group) to track degradation pathways via LC-MS/MS .

Q. What ecological roles or interactions are hypothesized for this compound based on environmental detection data?

Methodological Answer: Detected in urban stormwater runoff, it may act as a microbial signaling molecule or stress metabolite. Research strategies include:

  • Metabolomic Profiling : Co-detection with phenolic acids (e.g., cis-p-coumaric acid) suggests shared biosynthetic pathways in plant-microbe interactions .
  • Bioassay-Guided Fractionation : Test fractions from environmental samples for antimicrobial or antioxidant activity using disk diffusion assays or DPPH radical scavenging.
  • Stable Isotope Probing (SIP) : Introduce ¹⁵N-labeled substrates to trace incorporation into microbial biomass, linking presence to nutrient cycling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-hydroxy-7Z-Nonene-3,5-diynoic acid
Reactant of Route 2
Reactant of Route 2
9-hydroxy-7Z-Nonene-3,5-diynoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.